(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Description
(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antimicrobial Activity
Research has explored the antifungal properties of compounds with imidazole derivatives, indicating their broad-spectrum efficacy against various superficial and systematic mycoses. These findings were extended to antimicrobial activity, with synthesized derivatives showing potential against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. This positions such compounds as candidates for addressing resistant microbial strains and infections (Shamsipur & Jalali, 2000; Bhatt, Kant, & Singh, 2016).
Analgesic and Anti-inflammatory Agents
Compounds containing the piperazine and imidazole structures have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Certain derivatives have shown promising results, comparable or superior to standard drugs like acetylsalicylic acid and indometacin, without causing significant side effects on the gastric mucosa. This highlights their potential as safer alternatives for pain and inflammation management (Gökçe et al., 2005).
Anticancer Activity
Recent studies have developed piperazin-2-one derivatives through bioisosteric substitution and evaluated their cytotoxic activities against various cancer cell lines. Some of these derivatives exhibited significant cytotoxicity, suggesting potential use in cancer therapy. The research indicates that modifying the electron density of substituents and rearranging groups can significantly enhance anticancer activity (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).
Antitubercular Agents
In the search for new treatments against tuberculosis, certain imidazole-piperazine hybrids have been designed and tested, demonstrating potent activity against Mycobacterium tuberculosis. This showcases the potential of such compounds in developing new antitubercular therapies (Jallapally et al., 2014).
Properties
IUPAC Name |
(E)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-18-5-2-17(3-6-18)4-9-21(28)26-14-12-25(13-15-26)19-7-8-20(24-23-19)27-11-10-22-16-27/h2-11,16H,12-15H2,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOMDYYZDRLTSE-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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